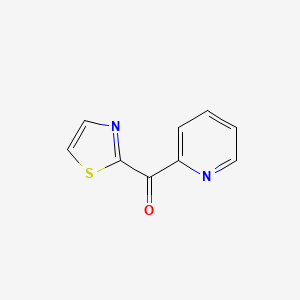
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as PF-04971729 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves its binding to the alpha7 nAChR. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as dopamine and acetylcholine. The release of these neurotransmitters has been shown to have a positive effect on various physiological processes, including learning and memory.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been shown to have various biochemical and physiological effects. One of the primary effects of this compound is its ability to enhance cognitive function. Studies have shown that this compound can improve learning and memory in animal models, making it a potential therapeutic agent for diseases such as Alzheimer's disease. Additionally, 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea in lab experiments is its high degree of purity. The synthesis method for this compound has been optimized to produce a high degree of purity, making it suitable for various research applications. Additionally, this compound has a high affinity for the alpha7 nAChR, making it a useful tool for studying the physiological processes that are regulated by this receptor.
One of the limitations of using 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea in lab experiments is its potential toxicity. Studies have shown that this compound can have toxic effects on certain cell types, making it important to use caution when working with this compound.
Future Directions
There are several future directions for research involving 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea. One potential direction is the development of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, schizophrenia, and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for further research into the potential toxicity of this compound and its effects on different cell types.
Synthesis Methods
The synthesis of 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 4-fluorophenyl isocyanate in the presence of a base such as triethylamine. The reaction yields 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea as a white solid with a high degree of purity. This synthesis method has been optimized to produce the compound in large quantities, making it suitable for various research applications.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound has been shown to have a high affinity for the alpha7 nicotinic acetylcholine receptor (nAChR), a receptor that is involved in various physiological processes. Due to its high affinity for this receptor, 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-10-11-22(12-17)16-8-6-15(7-9-16)21-18(23)20-14-4-2-13(19)3-5-14/h2-9,17H,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUXJQRACUPQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-[4-(3-Methylpyridin-4-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2622618.png)

![7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B2622622.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)

![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)
